6-Methoxytaxifolin
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Overview
Description
6-methoxytaxifolin is a pentahydroxyflavanone that is (+)-taxifolin substituted by a methoxy group at position 6. It has a role as a plant metabolite. It is a member of dihydroflavonols, a member of 3'-hydroxyflavanones, a pentahydroxyflavanone, a monomethoxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Potential
6-Methoxytaxifolin exhibits promising antioxidant properties. A study on Drosophila melanogaster (fruit flies) found that treatment with Fraxetin, a compound related to 6-methoxytaxifolin, showed significant antioxidant activity. This was evident through increased antioxidant reserves of glutathione and reduced peroxidative damage, highlighting its potential in combating oxidative stress-related disorders (Fernández-Puntero et al., 2001).
Cytotoxic and Antitumor Effects
Research also indicates potential cytotoxic and antitumor effects of compounds related to 6-Methoxytaxifolin. For instance, a study on human neoplastic cells of hematopoietic or endodermal origin found that 1-Methoxy-canthin-6-one induces apoptosis and synergizes with tumor necrosis factor-related apoptosis-inducing ligand activity, suggesting its potential as a candidate for antineoplastic therapies (Ammirante et al., 2006).
Potential in Treating Organophosphate Poisoning
A new antidote combination for the treatment of organophosphate poisoning was investigated, including a study on the stability of the antidote combination containing HI-6, an oxime cholinesterase reactivator, which is structurally related to 6-Methoxytaxifolin. The results showed that this new antidote combination is stable, and the amount of each antidote remains unchanged over time (Clair et al., 2000).
Implications in Bone Health
A study focusing on a compound structurally similar to 6-Methoxytaxifolin, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, showed significant efficacy in models of bone turnover. This suggests the potential of such compounds in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
properties
Product Name |
6-Methoxytaxifolin |
---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1 |
InChI Key |
FDRYLJGFQYHFHZ-LSDHHAIUSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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